
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene: is a complex organic compound with the molecular formula C12H5Cl5O and a molecular weight of 342.43 g/mol . This compound is characterized by its multiple chlorine substitutions on the benzene ring, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene typically involves the chlorination of a suitable precursor, followed by etherification. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination and avoid over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available chlorinated benzenes. The process includes chlorination, etherification, and purification steps to achieve the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different substituted benzene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and elimination reactions .
Biology and Medicine: The compound’s chlorinated structure may exhibit biological activity, making it a candidate for research in medicinal chemistry. It can be used to develop new pharmaceuticals or study the effects of chlorinated compounds on biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene involves its interaction with molecular targets through its chlorinated and ether functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-methoxybenzene
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-nitrobenzene
Comparison: Compared to its similar compounds, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The ethoxy group can also affect the compound’s interaction with other molecules, making it distinct in its chemical behavior .
Propriétés
Numéro CAS |
67649-99-4 |
|---|---|
Formule moléculaire |
C14H9Cl5O2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C14H9Cl5O2/c1-2-20-14-11(6-9(17)12(18)13(14)19)21-10-4-3-7(15)5-8(10)16/h3-6H,2H2,1H3 |
Clé InChI |
BBIFAMGTSGERMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




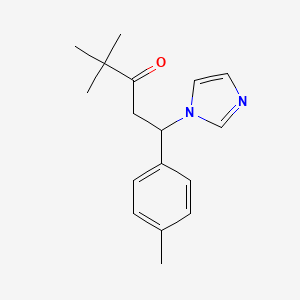
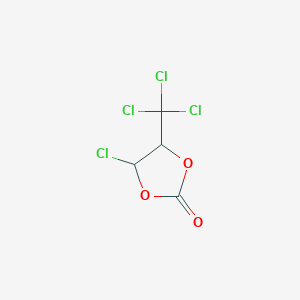
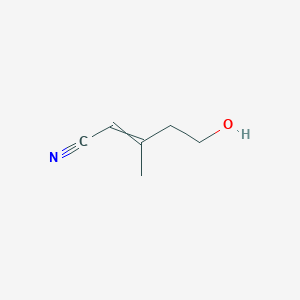

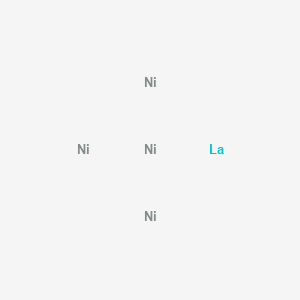



![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
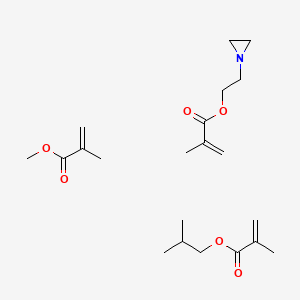
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
